molecular formula C11H16O B1396545 (S)-(+)-4'-2-Methylbutylphenol CAS No. 69777-78-2

(S)-(+)-4'-2-Methylbutylphenol

Cat. No.: B1396545
CAS No.: 69777-78-2
M. Wt: 164.24 g/mol
InChI Key: WNLHHAAYHRAAKQ-VIFPVBQESA-N
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Description

(S)-(+)-4'-2-Methylbutylphenol (CAS Registry Number: 69777-78-2) is an organic compound with a molecular formula of C11H16O and a molecular weight of 164.24 g/mol . It is offered with a high purity level of 99% and is typically packaged in a 25kg cardboard drum . As a chiral phenol derivative, its (S)-(+) specific stereochemistry makes it a valuable building block and intermediate in sophisticated organic synthesis pathways for researchers . This compound is intended for use in chemical and pharmaceutical research and development. It is strictly for professional laboratory research applications. This compound is classified as "For Research Use Only (RUO)," meaning it is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers are advised to consult the safety data sheet (SDS) and handle this compound according to established laboratory safety protocols.

Properties

IUPAC Name

4-[(2S)-2-methylbutyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-9(2)8-10-4-6-11(12)7-5-10/h4-7,9,12H,3,8H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLHHAAYHRAAKQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Asymmetric Hydrogenation of Precursors

One prominent approach involves the asymmetric hydrogenation of phenolic precursors bearing the 2-methylbutyl substituent. This method leverages chiral catalysts to induce stereoselectivity, ensuring the formation of the (S)-enantiomer with high enantiomeric excess.

Process Overview:

  • Starting Material: A phenolic compound with an appropriate precursor, such as a 4'-substituted phenol with a protected or derivatized 2-methylbutyl group.
  • Catalyst: Chiral transition metal complexes, such as rhodium or ruthenium complexes with chiral phosphine ligands.
  • Reaction Conditions: Hydrogen gas under mild to moderate pressure (1-10 atm), at temperatures typically between 25°C and 80°C.
  • Outcome: Selective reduction of the precursor to yield (S)-(+)-4'-2-Methylbutylphenol.

Research Findings:

  • As reported in asymmetric synthesis literature, chiral hydrogenation provides high stereoselectivity for phenolic compounds with bulky substituents.
  • The process's stereoselectivity is influenced by ligand choice and reaction parameters.

Chiral Resolution of Racemic Mixtures

Another established method involves synthesizing racemic 4'-2-Methylbutylphenol followed by resolution using chiral chromatography or stereoselective crystallization.

Process Overview:

  • Synthesis of Racemic Mixture: Via Friedel-Crafts alkylation of phenol with 2-methylbutyl halides under Friedel-Crafts conditions.
  • Resolution Techniques:
    • Chiral chromatography employing chiral stationary phases.
    • Formation of diastereomeric salts with chiral acids or bases, followed by selective crystallization.

Research Findings:

  • Chiral resolution is effective but often less scalable than asymmetric catalysis.
  • The enantiomeric purity depends on resolution efficiency and purity of starting materials.

Phenol Functionalization via Electrophilic Substitution

A direct functionalization route involves electrophilic substitution of phenol with 2-methylbutyl electrophiles, such as 2-methylbutyl halides, under Friedel-Crafts conditions.

Process Overview:

  • Reagents: Phenol, 2-methylbutyl halides, Lewis acids (e.g., aluminum chloride).
  • Reaction Conditions: Reflux in solvents like dichloromethane or carbon disulfide, with temperature control to favor mono-alkylation.
  • Chiral Induction: Achieved through chiral auxiliaries or catalysts during subsequent steps.

Limitations:

  • Typically yields racemic mixtures unless combined with chiral catalysts or resolution steps.

Synthesis via Cycloaddition and Rearrangement Pathways

Recent studies suggest alternative routes involving cycloaddition reactions, such as formal [4 + 2] cycloaddition of nucleophilic alkynes with cyclobutanones, followed by phenol formation through benzannulation or rearrangement, as described in recent publications.

Research Findings:

  • These methods allow for multisubstituted phenols with controlled regioselectivity.
  • While promising, their application to chiral phenol synthesis requires further development for stereocontrol.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-4’-2-Methylbutylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Corresponding alcohols and reduced phenolic compounds.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

Applications Overview

The applications of (S)-(+)-4'-2-Methylbutylphenol can be categorized into several key areas:

  • Materials Science
  • Pharmaceuticals
  • Agricultural Chemicals
  • Cosmetics and Personal Care Products

Materials Science

This compound is utilized in the synthesis of cholesteric derivatives, which exhibit unique liquid crystal properties. These derivatives have potential applications in display technologies due to their tunable optical characteristics.

Cholesteric Derivative Properties Potential Applications
Cholesteric Liquid CrystalsTunable optical propertiesDisplays, sensors
Thermotropic MaterialsPhase transition behaviorSmart windows, temperature sensors

Case Study: Cholesteric Derivatives

Research indicates that cholesteric derivatives derived from this compound demonstrate a range of liquid crystal behaviors, making them suitable for various display applications .

Pharmaceuticals

In pharmaceutical formulations, this compound serves as an intermediate for synthesizing compounds used in treating conditions like alopecia. Its role as a component in formulations highlights its importance in drug development.

Pharmaceutical Application Target Condition Formulation Type
Dinosam (D409730)AlopeciaGel formulations

Case Study: Alopecia Treatment

The use of this compound in chitosan gel formulations has been explored for its efficacy in preventing hair loss, showcasing its versatility beyond traditional uses .

Agricultural Chemicals

This compound is also employed as a dispersing agent in agricultural formulations, where it aids in the effective distribution of active ingredients across various surfaces.

Agricultural Application Function
Dispersing agent for pesticidesEnhances efficacy and coverage
Antiskinning agent for paintsPrevents skin formation

Cosmetics and Personal Care Products

This compound is incorporated into personal care products due to its emulsifying properties and ability to stabilize formulations.

Cosmetic Application Function
Emulsifier in creamsStabilizes oil-water mixtures
Fragrance componentProvides pleasant scent

Mechanism of Action

The mechanism of action of (S)-(+)-4’-2-Methylbutylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The compound may exert its effects by modulating enzyme activity, interacting with cell membranes, or affecting signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs with Alkyl Substituents

Compounds like 4-isobutylphenol and 4-sec-butylphenol share the phenolic core but differ in alkyl chain branching. For example:

  • 4-sec-Butylphenol (C₁₀H₁₄O) has a similar chain length but distinct branching, which may alter solubility and intermolecular interactions.

The (S) configuration in (S)-(+)-4'-2-Methylbutylphenol introduces enantioselectivity, a critical factor in biological systems or asymmetric catalysis, distinguishing it from racemic or non-chiral analogs .

Diphenolic Derivatives

Supplementary materials highlight 4,4'-(propane-2,2-diyl)diphenol (bisphenol A analog) and 4,4'-sulfonyldiphenol, which are diphenolic compounds with two aromatic rings connected by a propane or sulfonyl group, respectively . These exhibit significantly higher molecular weights (e.g., 228.29 g/mol for bisphenol A) and are commonly used in polymer synthesis (e.g., polycarbonates or epoxy resins). In contrast, this compound’s single phenolic ring and alkyl chain make it more suited for small-molecule applications.

Chiral Alcohols with Aromatic Groups

(S)-(+)-4-Phenyl-2-butanol (C₁₀H₁₄O, 150.22 g/mol) shares the (S) configuration but replaces the phenolic -OH group with a secondary alcohol. This structural difference reduces acidity (pKa ~16–18 for alcohols vs. ~10 for phenols) and alters reactivity, making it more suitable as a pharmaceutical intermediate rather than a phenolic precursor .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications Reference
This compound C₁₁H₁₆O 164.24 Phenol with S-configuration methylbutyl chain Chiral synthesis, fragrances
4,4'-(propane-2,2-diyl)diphenol C₁₅H₁₆O₂ 228.29 Bisphenol structure, dual phenolic rings Polymer production
(S)-(+)-4-Phenyl-2-butanol C₁₀H₁₄O 150.22 Chiral alcohol with phenyl group Pharmaceutical intermediates
4-Isobutylphenol C₁₀H₁₄O 150.22 Phenol with linear isobutyl chain Surfactants, resins N/A

Key Research Findings and Implications

  • Stereochemical Impact: The (S)-(+) enantiomer of 4'-2-Methylbutylphenol may exhibit enhanced bioactivity or specificity compared to its (R) -form, a common trend in chiral compounds (e.g., drug efficacy or flavor intensity) .
  • Solubility and Reactivity : The branched methylbutyl group likely improves lipid solubility compared to straight-chain analogs, facilitating its use in hydrophobic matrices or lipid-based systems.
  • Thermal Stability: Phenolic compounds generally exhibit higher thermal stability than alcohols, making this compound preferable in high-temperature applications over 4-Phenyl-2-butanol .

Biological Activity

(S)-(+)-4'-2-Methylbutylphenol is a chiral compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

This compound, with the molecular formula C11H16OC_{11}H_{16}O and a molecular weight of 168.25 g/mol, features a phenolic structure that contributes to its reactivity and biological interactions. Its structure includes a 2-methylbutyl group attached to a phenolic ring, which is critical for its biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various phenolic compounds found that this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL for these pathogens, indicating moderate effectiveness compared to standard antibiotics .

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages. The compound's mechanism appears to involve the downregulation of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammatory responses .

Study on Antimicrobial Efficacy

A comprehensive study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. The results highlighted its effectiveness against Gram-positive bacteria, with a notable reduction in bacterial load observed in treated cultures compared to controls. The study concluded that further exploration into its structure-activity relationship could enhance understanding of its efficacy .

In Vivo Anti-inflammatory Study

Another significant research effort investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Mice treated with the compound exhibited reduced paw edema and lower levels of inflammatory markers in serum compared to untreated controls. This suggests potential therapeutic applications for conditions characterized by excessive inflammation .

Data Tables

Biological Activity Tested Organisms/Conditions Results Reference
AntimicrobialStaphylococcus aureusMIC: 32-64 µg/mL
Escherichia coliMIC: 32-64 µg/mL
Anti-inflammatoryMacrophage activationReduced IL-6 and TNF-α production
Murine modelDecreased paw edema

Q & A

Q. What advanced techniques identify degradation pathways in environmental or metabolic studies?

  • Methodology :
  • High-resolution mass spectrometry (HR-MS) : Assign molecular formulas to degradation products (e.g., hydroxylated metabolites).
  • Isotope labeling : Track ¹³C-labeled compound in soil or hepatocyte models to map biodegradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.